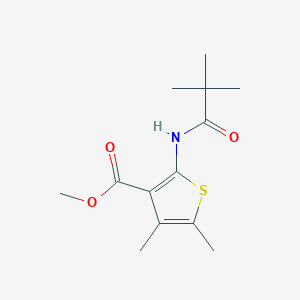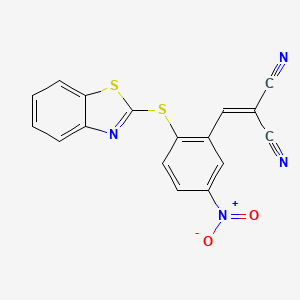
Ethyl 4-(butylamino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridazine ring could be formed through a condensation reaction or a cyclization reaction. The butylamino group could be introduced through a nucleophilic substitution reaction, and the carboxylate ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the butylamino group could participate in acid-base reactions, the pyridazine ring could undergo electrophilic aromatic substitution reactions, and the carboxylate ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence and position of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on model compounds for understanding the biochemical processes, such as the synthesis and characterization of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for the lysine tyrosyl quinone cofactor of lysyl oxidase, which plays a crucial role in the crosslinking of collagen and elastin. This study contributes to the understanding of the structural and electronic properties of cofactors in enzymatic reactions (Mure, Wang, & Klinman, 2003).
Catalysis and Organic Reactions
The compound has relevance in the context of catalysis and organic reactions, such as the [4 + 2] annulation process, which highlights the utility of similar compounds in synthetic chemistry for creating complex and functionalized molecules. For example, ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, illustrating the potential of these compounds in synthesizing novel organic structures (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activities
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities, showing the potential of these molecules in medicinal chemistry. For instance, the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones represent the exploration of novel therapeutic agents (Pratibha Sharma, Shikha Sharma, & Rane, 2004).
Corrosion Inhibition
Research into pyranpyrazole derivatives for their application as corrosion inhibitors in industrial processes demonstrates the utility of related chemical compounds in material science. These studies not only show the efficacy of such compounds in protecting metals but also integrate computational methods to understand the interaction mechanisms at the molecular level (Dohare, Ansari, Quraishi, & Obot, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(butylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-6-11-19-14-12-16(22)21(15-10-8-7-9-13(15)3)20-17(14)18(23)24-5-2/h7-10,12,19H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRVQMKZLBXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

